4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group, and finally the attachment of the pyrimidine ring. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine derivative reacts with a pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-ethylpyrimidine
- 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-phenylpyrimidine
- 4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-chloropyrimidine
Uniqueness
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butane-1-sulfonyl group enhances its solubility and reactivity, while the pyrimidine ring provides a versatile scaffold for further modifications.
Biological Activity
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS Number: 2034247-53-3) is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring and a pyrrolidine moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₁N₃O₃S, with a molecular weight of 299.39 g/mol. Its structure includes a sulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability.
Property | Value |
---|---|
CAS Number | 2034247-53-3 |
Molecular Formula | C₁₃H₂₁N₃O₃S |
Molecular Weight | 299.39 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effective inhibition against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural features .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Compounds with a pyrrolidine structure are often associated with inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The sulfonyl group may enhance the binding affinity to the enzyme's active site.
Anticancer Potential
The anticancer potential of similar pyrimidine derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival. The specific mechanism for this compound remains to be fully elucidated but may involve modulation of pathways related to tumor growth and metastasis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced activity.
Case Study 2: Enzyme Inhibition
In vitro assays showed that compounds with similar structures inhibited AChE activity by up to 70%. This suggests that this compound could be a candidate for further development as a therapeutic agent in neurodegenerative diseases.
Properties
IUPAC Name |
4-(1-butylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-3-4-9-20(17,18)16-8-6-12(10-16)19-13-5-7-14-11(2)15-13/h5,7,12H,3-4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIRHIAHULIXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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